2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide
CAS No.: 1421528-02-0
Cat. No.: VC7447401
Molecular Formula: C21H22N2O3
Molecular Weight: 350.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421528-02-0 |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.418 |
| IUPAC Name | 2-[4-(2-phenylbutanoylamino)but-2-ynoxy]benzamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-2-17(16-10-4-3-5-11-16)21(25)23-14-8-9-15-26-19-13-7-6-12-18(19)20(22)24/h3-7,10-13,17H,2,14-15H2,1H3,(H2,22,24)(H,23,25) |
| Standard InChI Key | CQLLTBOKYZMKSP-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Introduction
Synthesis
The synthesis of compounds like 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide often involves multi-step organic reactions. The general methodology includes:
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Amide Formation:
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Reacting a phenylbutanoic acid derivative with an amine group to form the amide bond.
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Alkyne Functionalization:
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Introducing an alkyne group (C≡C) via coupling reactions such as Sonogashira coupling.
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Ether Formation:
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Linking the alkyne-amide intermediate to a benzamide derivative through etherification.
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Purification and Characterization:
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Techniques such as recrystallization, NMR spectroscopy, IR spectroscopy, and mass spectrometry are used for structural confirmation.
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Applications
Compounds with similar structures often exhibit diverse biological and pharmaceutical applications due to their functional groups and molecular geometry.
Potential Applications:
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Antimicrobial Activity:
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Anticancer Potential:
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Drug Design:
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The combination of amide and alkyne functionalities makes this compound a candidate for enzyme inhibition or receptor modulation studies.
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Material Science:
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The presence of conjugated systems (aromatic rings and alkynes) may find utility in optoelectronic materials.
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Biological Activity
Although specific studies on this compound are unavailable, its structural analogs suggest potential biological activities:
Antiplasmodial Activity:
Benzamide derivatives have shown efficacy against Plasmodium species in malaria models .
Anticancer Activity:
Compounds with phenylbutanamido groups have demonstrated cytotoxicity against carcinoma cell lines such as HCT116 .
Antimicrobial Testing:
Testing against bacterial strains (e.g., E. coli, S. aureus) and fungi could reveal broad-spectrum antimicrobial properties .
Research Gaps and Future Directions
Despite its promising structure, no direct studies on 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide were found in current literature. Future research could focus on:
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Synthesizing this compound and testing its pharmacological properties.
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Investigating its interaction with enzymes or receptors through computational docking.
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Exploring its stability under physiological conditions.
This article highlights the potential of 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide, emphasizing its synthetic versatility and possible applications in pharmaceuticals and materials science. Further experimental studies are essential to unlock its full potential.
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